Naphthalenedisulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

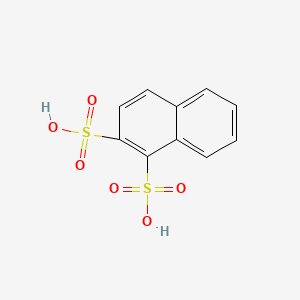

Naphthalenedisulfonic acid is a useful research compound. Its molecular formula is C10H8O6S2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Industrial Applications

Dyes and Pigments

Naphthalenedisulfonic acids are primarily used as intermediates in the production of dyes and organic pigments. Their sulfonic groups enhance solubility in water, making them suitable for dyeing processes. The compound's derivatives are essential for synthesizing azo dyes, which are widely used in textiles and food coloring .

Pharmaceuticals

Research indicates that naphthalenedisulfonic acid derivatives exhibit potential anti-HIV activity. Specifically, the disulfonic acid series shows pronounced efficacy against the human immunodeficiency virus (HIV), suggesting their role in developing antiviral medications .

Agricultural Chemicals

These acids are also utilized in formulating herbicides and fungicides. Their ability to enhance the solubility and stability of active ingredients makes them valuable in agricultural applications .

Environmental Applications

Wastewater Treatment

this compound is investigated for its effectiveness in treating wastewater, particularly from hydraulic fracturing operations. Studies have shown that it can aid in the removal of contaminants such as heavy metals and organic pollutants from wastewater treatment systems .

Analytical Chemistry

The compound serves as a standard for assessing the efficiency of wastewater treatment processes. Its presence is monitored to evaluate the removal rates of various contaminants during treatment cycles .

Case Study 1: Anti-HIV Activity

A study published in a peer-reviewed journal demonstrated that this compound derivatives could inhibit HIV-1 replication effectively. The research involved testing various concentrations of these compounds against HIV-infected cell cultures, revealing a dose-dependent response that supports their potential use as antiviral agents .

Case Study 2: Wastewater Treatment Efficacy

In a project assessing hydraulic fracturing wastewater treatment, this compound was included among other chemicals to determine its efficacy in removing toxic substances. Results indicated significant reductions in contaminant levels when treated with this compound derivatives, showcasing their utility in environmental remediation efforts .

Comparative Data Table

| Application Area | Specific Use | Efficacy/Impact |

|---|---|---|

| Dyes and Pigments | Intermediate for azo dye production | Enhances solubility and color fastness |

| Pharmaceuticals | Antiviral agent against HIV | Significant inhibition of HIV-1 replication |

| Agricultural Chemicals | Formulation of herbicides | Improves solubility and stability of active ingredients |

| Wastewater Treatment | Removal of heavy metals and organic pollutants | Effective reduction in contaminant levels |

Análisis De Reacciones Químicas

Disulfonation of Naphthalene

The primary synthesis route involves disulfonation of naphthalene with concentrated sulfuric acid (80–98% H₂SO₄) under controlled conditions. Reaction parameters (temperature, time, and sulfuric acid concentration) determine the isomer distribution:

-

1,6-Naphthalenedisulfonic acid : Formed at 80°C for 7 hours using 90% H₂SO₄ .

-

2,6- and 2,7-Naphthalenedisulfonic acids : Produced at higher temperatures (160–190°C) with 98% H₂SO₄ for 6–9 hours .

Key factors :

-

Temperature : Higher temperatures favor β,β-disulfonation (2,6- and 2,7-isomers) .

-

Sulfuric acid concentration : Adjusted post-reaction by dilution (e.g., 50–75% H₂SO₄) to precipitate specific isomers .

-

Isomerization : Equilibrium between 2,6- and 2,7-isomers allows reuse of filtrate for enhanced conversion efficiency .

Sulfonation of Derivatives

Naphthalenedisulfonic acids undergo further sulfonation under extreme conditions:

-

Naphthalene-1-sulfonic acid sulfonated in 98.5% H₂SO₄ at 25°C yields 1,5- (58%), 1,6- (32%), and 1,7-disulfonic acids (10%) .

-

Naphthalene-2-sulfonic acid sulfonation produces 1,6- (74%) and mixed 2,6-/2,7-isomers (4%) .

-

Trisulfonation : Further sulfonation of 1,5- or 2,7-isomers in 105% H₂SO₄ yields 1,3,5- or 1,3,6-trisulfonic acids .

Hydrolysis and Fusion Reactions

-

Fusion with NaOH : Armstrong’s acid (1,5-isomer) reacts with NaOH to form the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to yield the diol .

-

Partial hydrolysis : Intermediate 1-hydroxynaphthalene-5-sulfonic acid is a precursor for further transformations .

Electrophilic Substitution Reactions

-

Nitration : Nitration of naphthalenedisulfonic acids produces nitro-disulfonic acids, which serve as precursors for amino derivatives .

-

Bromination : Reaction with bromide-bromate generates brominated derivatives (e.g., 1,5-dibromonaphthalene).

Anhydride Formation

Treatment with oleum (<50°C) converts naphthalenedisulfonic acids into anhydrides. These react with ammonia to form sulfonamides and sulfonic acid derivatives.

Environmental and Analytical Considerations

-

Contamination : 2,7-Naphthalenedisulfonic acid is identified as an environmental contaminant .

-

Coordination polymers : Reacts with organotin compounds to form polymers studied for unique properties.

Isomer-Specific Separation

Post-disulfonation, specific isomers are isolated by adjusting sulfuric acid concentration (45–75% H₂SO₄) and temperature (0–70°C) :

-

2,6-Isomer : Precipitated at 20–50°C with 50–75% H₂SO₄ (83–96% purity) .

-

2,7-Isomer : Recovered at 23–30°C with 45–60% H₂SO₄ (92–100% purity) .

This comprehensive analysis highlights the tunable reactivity of naphthalenedisulfonic acids, enabling precise control over product isomers and their applications. The interplay of reaction conditions and stoichiometry underscores its utility in organic synthesis and industrial processes.

Propiedades

Número CAS |

25167-78-6 |

|---|---|

Fórmula molecular |

C10H8O6S2 |

Peso molecular |

288.3 g/mol |

Nombre IUPAC |

naphthalene-1,2-disulfonic acid |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)9-6-5-7-3-1-2-4-8(7)10(9)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) |

Clave InChI |

YZMHQCWXYHARLS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)S(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.